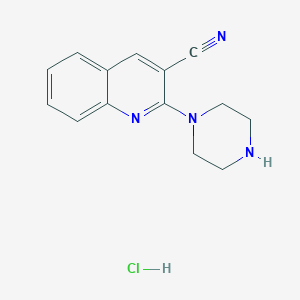

2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-ylquinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4.ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;/h1-4,9,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDQSCZHYGBJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Piperazin-1-yl)quinolin-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C12H13ClN4

- Molecular Weight : 248.71 g/mol

- CAS Number : 1333258-10-8

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. The following sections detail these activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains.

Efficacy Against Bacteria

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against several pathogens:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 6.5 |

| Pseudomonas aeruginosa | 8.0 |

| Bacillus subtilis | 5.0 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC of 4 µM, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on human cancer cell lines.

Case Study: Breast Cancer Cells

A study reported the compound's IC50 values against various breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| MDA-MB-231 | 12.5 |

| T47D | 20.0 |

The compound demonstrated significant cytotoxicity, comparable to established chemotherapeutic agents like Olaparib .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : The compound inhibits topoisomerase I, an enzyme critical for DNA replication and transcription, leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes within the bacteria .

Research Findings and Implications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development in both antimicrobial and anticancer therapies. Ongoing research aims to optimize its pharmacological properties and explore its efficacy in clinical settings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-(piperazin-1-yl)quinolin-3-carbonitrile. For instance, a series of 6,7-dimethoxy-4-piperazinylquinoline derivatives were synthesized and tested against various bacterial strains. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 10 μM against Staphylococcus aureus, indicating significant antibacterial activity .

Summary of Antimicrobial Studies

| Compound | Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|---|

| 5k | Staphylococcus aureus | 10 | Bacteriostatic |

| 5a | Pseudomonas aeruginosa | >50 | No significant activity |

| 1a | Escherichia coli | 3.9 | Bacteriostatic |

| 2a | Bacillus subtilis | 12 | Bacteriostatic |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized various piperazinylquinolone derivatives and assessed their antiproliferative effects against several cancer cell lines. One derivative exhibited remarkable inhibitory activity with IC50 values comparable to established chemotherapeutic agents .

Summary of Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 6j | A549 | 0.072 | Similar to Irinotecan |

| 6j | HL-60 | 0.043 | Similar to Irinotecan |

| 6j | HeLa | 0.039 | Similar to Irinotecan |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride?

The synthesis of quinoline-piperazine derivatives typically involves coupling reactions between substituted quinolines and piperazine derivatives. For example, describes the use of piperazine as a nucleophile in nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions. Key steps include:

- Quinoline core functionalization : Introduce a leaving group (e.g., chlorine) at the 3-position of quinoline.

- Piperazine coupling : React with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃).

- Cyanide introduction : Nitrile groups can be introduced via cyanation reactions using reagents like CuCN or Pd-catalyzed cross-coupling .

- Purification : Crystallization in solvents such as ethyl acetate or methanol yields the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the quinoline and piperazine moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Piperazine-containing quinolines are typically sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH <4) due to the hydrochloride salt .

- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or oxidizing agents, as degradation may produce toxic byproducts (e.g., hydrogen chloride gas) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency .

- Solvent optimization : Evaluate solvent polarity (e.g., DMF vs. toluene) to balance reaction rate and solubility.

- Process monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track reaction progress and minimize side products.

- Scale-up considerations : Implement flow chemistry systems to improve heat and mass transfer .

Q. What strategies are recommended for resolving contradictory data in biological activity studies?

Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Reproducibility checks : Re-synthesize the compound and validate purity via HPLC and NMR.

- Dose-response studies : Perform EC₅₀/IC₅₀ assays across multiple concentrations to rule out non-specific effects.

- Control experiments : Test the free base vs. hydrochloride salt, as protonation states can influence bioavailability .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- ADME prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions based on the compound’s structure .

- Toxicity profiling : Use QSAR models to predict hepatotoxicity or cardiotoxicity risks .

Q. What methodologies are suitable for assessing ecotoxicological impacts when data is limited?

- Acute toxicity assays : Perform Daphnia magna or algal growth inhibition tests (OECD Guidelines 202/201).

- Degradation studies : Use HPLC-MS to monitor hydrolytic or photolytic degradation products .

- Bioaccumulation potential : Estimate logKow (octanol-water partition coefficient) using computational tools .

Methodological Challenges and Solutions

Q. How should researchers address the lack of published stability data for this compound?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .

- pH-dependent stability : Test solubility and stability in buffers ranging from pH 1–10 to simulate physiological conditions .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.